molecular formula C9H7BrF2O2 B1412584 Ethyl 4-bromo-2,3-difluorobenzoate CAS No. 1807026-17-0

Ethyl 4-bromo-2,3-difluorobenzoate

Cat. No.: B1412584
CAS No.: 1807026-17-0
M. Wt: 265.05 g/mol
InChI Key: RYGOKNPXPRVCBV-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,3-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2,3-difluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-bromo-2,3-difluorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-2,3-difluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-bromo-2,3-difluorobenzoate has diverse applications in scientific research:

Mechanism of Action

The specific mechanism of action of ethyl 4-bromo-2,3-difluorobenzoate is not well-documented. as an ester derivative, it may interact with biological molecules through ester hydrolysis, releasing the active benzoic acid derivative. The bromine and fluorine substitutions on the benzene ring can influence the compound’s reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Ethyl 4-bromo-2,3-difluorobenzoate can be compared with other similar compounds such as:

  • Ethyl 5-bromo-2,3-difluorobenzoate
  • Ethyl 4-(benzyloxy)-5-bromo-2,3-difluorobenzoate

These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring.

Properties

IUPAC Name

ethyl 4-bromo-2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGOKNPXPRVCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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